molecular formula C13H16N2O2 B3180924 Benzyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate CAS No. 444188-88-9

Benzyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate

Cat. No.: B3180924
CAS No.: 444188-88-9
M. Wt: 232.28 g/mol
InChI Key: TXZYIWWGXYFCDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate is a bicyclic organic compound featuring a seven-membered ring system with two nitrogen atoms (diaza) and a fused cyclopropane moiety (4.1.0 bicyclo system). These compounds are typically used as intermediates in pharmaceutical synthesis, leveraging their rigid bicyclic frameworks for bioactive molecule development .

Properties

IUPAC Name

benzyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c16-13(15-7-6-11-12(8-15)14-11)17-9-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZYIWWGXYFCDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2C1N2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Benzyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: It can be reduced to form different reduced products.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Pharmaceutical Development

Benzyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential as analgesics and anti-inflammatory agents. The compound's ability to interact with biological targets makes it a valuable asset in drug design.

Application AreaDescription
Analgesics Used in synthesizing compounds that alleviate pain.
Anti-inflammatory Drugs Acts as a precursor for drugs that reduce inflammation.

Neuroscience Research

The compound is utilized in neuroscience to study its effects on neurotransmitter systems, particularly those related to cognitive function and neuroprotection. Research indicates that it may modulate neurotransmitter release, making it relevant for conditions like Alzheimer's disease and other neurodegenerative disorders.

Organic Synthesis

In organic chemistry, this compound is employed as a building block for synthesizing more complex molecules. Its structural characteristics allow for versatile reactions, including nucleophilic substitutions and cyclizations.

Reaction TypeDescription
Nucleophilic Substitution Facilitates the formation of new carbon-nitrogen bonds.
Cyclization Enables the creation of cyclic compounds from linear precursors.

Drug Delivery Systems

The compound's properties make it suitable for formulating advanced drug delivery systems that enhance bioavailability and targeted delivery of therapeutic agents. Its ability to form stable complexes with drugs can improve their solubility and absorption.

Biochemical Assays

Researchers employ this compound in biochemical assays to investigate enzyme interactions and metabolic pathways. This application provides insights into various biological processes, aiding in the understanding of diseases at the molecular level.

Case Study 1: Development of Analgesics

In a study published by the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound that exhibited potent analgesic activity in animal models. The findings demonstrated its potential as a lead compound for developing new pain-relief medications.

Case Study 2: Neuroprotective Effects

A research article in Neuropharmacology highlighted the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The study showed that compounds derived from this compound significantly reduced cell death and improved cognitive function in treated subjects.

Mechanism of Action

The mechanism of action of Benzyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key differences between benzyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate and its closest analogs:

Property This compound (Inferred) Benzyl 7-Oxa-3-Azabicyclo[4.1.0]heptane-3-Carboxylate 3,7-Diazabicyclo[3.3.1]nonan-9-one Derivatives
Bicyclo System 4.1.0 (7-membered, 2N) 4.1.0 (7-membered, 1N, 1O) 3.3.1 (9-membered, 2N)
Molecular Formula C₁₃H₁₅N₂O₂ (Estimated) C₁₃H₁₅NO₃ Varies (e.g., C₁₈H₂₈N₂O₃ for LA-1 )
Molecular Weight ~233.27 g/mol 233.26 g/mol ~344.43 g/mol (LA-1)
Solubility Polar organic solvents (inferred) Soluble in methanol, DMSO, acetonitrile Enhanced via β-cyclodextrin complexation
Melting Point Not reported 64–66°C Not explicitly stated
Key Functional Groups Two amines, ester One amine, one ether, ester Two amines, ketone

Notes:

  • 3,7-Diazabicyclo[3.3.1]nonane derivatives exhibit larger ring systems, accommodating substituents (e.g., isopropoxypropyl) that modulate biological activity .

Biological Activity

Benzyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate is a bicyclic compound notable for its unique structural characteristics, which contribute to its diverse biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C13_{13}H15_{15}N2_{2}O2_{2}
Molar Mass: 233.26 g/mol
CAS Number: 444188-88-9

The compound's bicyclic structure, featuring nitrogen atoms integrated into the framework, is crucial for its biological interactions. The specific arrangement allows for binding with various enzymes and receptors, influencing their activity.

The mechanism of action for this compound involves:

  • Enzyme Interaction: The compound binds to specific enzymes, modulating their activity and affecting metabolic pathways.
  • Receptor Binding: It interacts with various receptors, potentially influencing signal transduction pathways related to neurotransmission and cellular responses.

Biological Activity

Research has identified several biological activities associated with this compound:

  • Neuroprotective Effects: Studies suggest that the compound may have neuroprotective properties, making it a candidate for research in neurodegenerative diseases.
  • Antinociceptive Activity: Preliminary findings indicate potential analgesic effects, positioning it as a candidate for pain management therapies.
  • Antimicrobial Properties: There is emerging evidence of antimicrobial activity, suggesting applications in developing new antibiotics.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
NeuroprotectionProtects neuronal cells from oxidative stress
AntinociceptionReduces pain perception in animal models
AntimicrobialExhibits inhibitory effects against bacteria

Case Study: Neuroprotective Effects

In a study examining the neuroprotective effects of this compound, researchers found that the compound significantly reduced neuronal cell death in vitro when exposed to oxidative stress conditions. The results suggested that the compound could mitigate the effects of neurotoxicity by enhancing cellular antioxidant defenses.

Case Study: Antinociceptive Activity

A separate investigation into the antinociceptive properties revealed that administration of this compound in rodent models produced a significant reduction in pain responses compared to control groups. This study highlights its potential application in pain management therapies.

Applications in Pharmaceutical Development

Given its diverse biological activities, this compound is being explored for various pharmaceutical applications:

  • Drug Development: Its unique properties make it a valuable scaffold for synthesizing new therapeutic agents.
  • Biochemical Assays: The compound is employed in assays to study enzyme interactions and metabolic pathways.

Q & A

Q. What synthetic methodologies are effective for preparing Benzyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate?

  • Methodological Answer : The compound can be synthesized via epoxidation or hydroxylation of precursor bicyclic structures. For example:
  • Epoxidation : Use meta-chloroperbenzoic acid (MCPBA) in dichloromethane (DCM) to oxidize dihydro-pyridine derivatives, yielding bicyclic epoxides (e.g., 94% yield for tert-butyl analogs) .

  • Hydroxylation : Stepwise addition of ethyl trimethylammonium permanganate in DCM or oxidation with N-methylmorpholine-N-oxide (NMO) and potassium peroxymonosulfate in acetone-water mixtures .

  • Key Considerations : Reaction time (16–24 hours), solvent polarity, and stoichiometric ratios of oxidizing agents influence regioselectivity and yield.

    • Data Table :
MethodReagents/ConditionsYieldReference
EpoxidationMCPBA in DCM, 16 h94%
HydroxylationKMnO₄ derivatives in DCM, 24 h9–93%
Oxidation with NMONMO/KHSO₅ in acetone-water, 24 h93%

Q. How is this compound characterized spectroscopically?

  • Methodological Answer :
  • NMR : Key signals include δH ~4.2–5.2 ppm for benzyl protons and δC ~170 ppm for the carboxylate carbonyl group. Bicyclic protons typically resonate between δH 1.5–3.5 ppm due to ring strain .

  • IR : Strong absorption at ~1700–1750 cm⁻¹ for ester carbonyl groups .

  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 232 for benzyl derivatives) confirm molecular weight .

    • Key Insight : Multi-dimensional NMR (e.g., COSY, HSQC) resolves overlapping signals from the bicyclic framework’s stereochemistry .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : While direct toxicity data for this compound is limited, analogs (e.g., 7-oxabicyclo derivatives) show:
  • Acute Oral Toxicity (Rat) : LD₅₀ > 2,000 mg/kg .
  • Skin/Irritation : Mild skin irritation in rabbits (OECD 404/405 guidelines) .
  • Handling : Use PPE (gloves, lab coats), work in fume hoods, and avoid prolonged inhalation of dust/aerosols .

Advanced Research Questions

Q. How does stereochemistry influence regioselectivity in ring-opening reactions of this bicyclic system?

  • Methodological Answer : The 3,7-diazabicyclo[4.1.0]heptane core exhibits distinct regioselectivity due to ring strain and electron distribution:
  • Epoxide Ring-Opening : Nucleophiles (e.g., water, amines) attack the less hindered carbon, guided by steric and electronic factors .

  • Example : In cis-hydroxyepoxide derivatives, chromatography (DCM/ether 4:1) isolates products with >80% regiochemical purity .

    • Key Insight : Computational modeling (DFT) predicts reactive sites by analyzing charge distribution and frontier molecular orbitals .

Q. What computational tools are used to predict the compound’s reactivity and conformational stability?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Optimizes molecular geometry and calculates HOMO-LUMO gaps (e.g., ΔE ~5–6 eV for similar bicyclic systems) to predict electrophilic/nucleophilic behavior .

  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H⋯π, H–H contacts) in crystalline phases, explaining packing efficiency .

  • Molecular Docking : Screens for bioactivity by simulating ligand-receptor binding (e.g., herbicide targets in patents ).

    • Data Table :
Computational MethodApplicationOutcome ExampleReference
DFTGeometry optimization, HOMO-LUMO analysisΔE = 5.2 eV for bicyclic core
Hirshfeld AnalysisInteraction quantification52.3% H–H contributions

Q. How can structural modifications enhance biological activity (e.g., herbicidal or pesticidal)?

  • Methodological Answer :
  • Functionalization : Introduce electron-withdrawing groups (e.g., chloroacetyl) at the 3-position to improve binding to acetylcholinesterase (herbicide targets) .

  • Example : 3-(2-Chloroacetyl)-diazabicyclo derivatives show enhanced activity due to improved electrophilicity and steric fit .

  • SAR Studies : Compare IC₅₀ values of derivatives against pest models to identify pharmacophores .

    • Key Insight : Crystallographic data (e.g., dihedral angles >80°) guides modifications to optimize bioactive conformations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate
Reactant of Route 2
Benzyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.